
3-(3-Chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone, commonly known as CMP-4-chloroaniline, is an organic compound that has been studied for its potential applications in the scientific and medical fields. CMP-4-chloroaniline is a versatile compound that has been used in the synthesis of a variety of organic molecules, including drugs and polymers. In addition, the compound has been studied for its potential use in the treatment of certain diseases, such as cancer and neurological disorders.
Scientific Research Applications
CMP-4-chloroaniline has been studied for its potential applications in the scientific and medical fields. The compound has been used in the synthesis of a variety of organic molecules, including drugs and polymers. In addition, the compound has been studied for its potential use in the treatment of certain diseases, such as cancer and neurological disorders. CMP-4-chloroaniline has also been used to study the effects of certain drugs on the human body, as well as the effects of certain environmental toxins.
Mechanism of Action
The exact mechanism of action of CMP-4-chloroaniline is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then leads to the activation of certain biochemical pathways. The exact pathways that are activated depend on the specific application of the compound. For example, when used in the treatment of cancer, CMP-4-chloroaniline may activate pathways that lead to the death of cancer cells.
Biochemical and Physiological Effects
CMP-4-chloroaniline is believed to have a variety of biochemical and physiological effects. For example, the compound has been studied for its potential to inhibit the growth of certain types of cancer cells. In addition, CMP-4-chloroaniline has been studied for its potential to reduce inflammation and pain, as well as its potential to improve cognitive function.
Advantages and Limitations for Lab Experiments
The use of CMP-4-chloroaniline in lab experiments has a number of advantages. The compound is relatively easy to synthesize and is relatively stable, making it ideal for use in a variety of applications. In addition, the compound is relatively non-toxic, making it safe for use in laboratory experiments. However, the compound is relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
There are a number of potential future directions for CMP-4-chloroaniline research. For example, further research could be done to better understand the compound's mechanism of action and its potential applications in the treatment of various diseases. In addition, further research could be done to explore the compound's potential use in the synthesis of other organic molecules and its potential use in the development of new drugs. Finally, further research could be done to explore the compound's potential use in the treatment of neurological disorders.
Synthesis Methods
CMP-4-chloroaniline is synthesized by combining 3-chloro-4-methylaniline with 4-chlorophenyl-1-propanone in a reaction catalyzed by sulfuric acid. The reaction yields the desired compound in a yield of approximately 90%. The reaction is conducted at room temperature and is relatively simple, making it an attractive method for synthesizing CMP-4-chloroaniline.
properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVDGIJJEKCHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-01-3 |
Source


|
| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(4-CHLOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

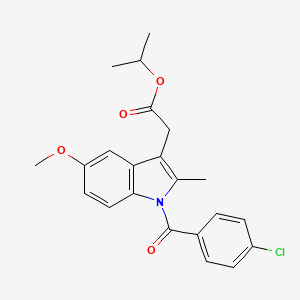
![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
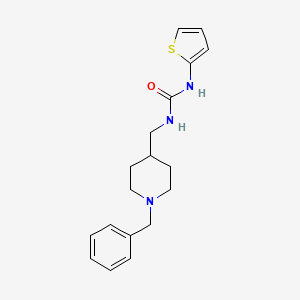
![(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2884131.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2884132.png)

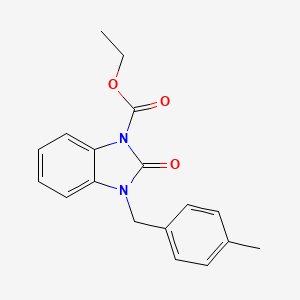
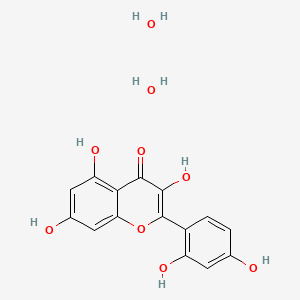
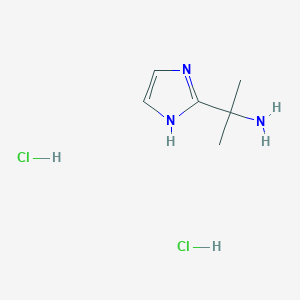
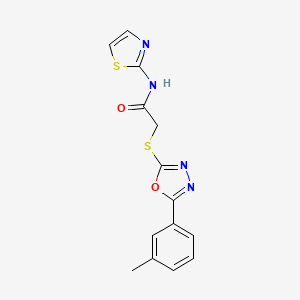
![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)


![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2884145.png)